N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine
Description
Chemical Identity and Nomenclature
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine (CAS 67923-07-3) is a bifunctional organosilicon compound with the molecular formula C₁₀H₂₈N₂O₃Si₂ and a molecular weight of 280.51 g/mol. Its IUPAC name reflects its complex structure, featuring a propyl chain bridged by two silyl ether groups and terminated with an ethylenediamine moiety. The compound is also known by systematic synonyms such as 5-methoxy-3,3,5-trimethyl-2,4-dioxa-9-aza-3,5-disilaundecan-11-amine and [3-(2-aminoethylamino)propyl]trimethoxysilane.
Key identifiers include:
- SMILES : COSi(C)OSi(CCCNCCN)OC
- InChIKey : LSHPSUXGNYHLHG-UHFFFAOYSA-N
The compound’s hybrid structure combines hydrolyzable methoxysilyl groups with reactive amine functionalities, enabling dual reactivity in organic and inorganic systems.
Historical Context in Organosilicon Chemistry
The synthesis of organosilicon compounds began in 1863 with Charles Friedel and James Crafts, who pioneered the reaction of silicon tetrachloride with ethylene to produce tetraethylsilane. This marked the birth of organosilicon chemistry, which evolved through foundational work by Frederic Kipping on silicones in the early 20th century.
This compound represents a modern advancement in this field, building on mid-20th-century developments in functional silanes. Its design leverages the principles of silyl ether chemistry, where silicon-oxygen bonds provide stability and tunable reactivity. The compound’s diaminoalkyl chain reflects innovations in coupling agents, which emerged to address compatibility challenges in hybrid materials.
Significance in Silane and Siloxane Research
This compound is notable for its role in bridging organic and inorganic phases. Its methoxysilyl groups hydrolyze to form silanol (-SiOH) linkages with substrates like glass, metals, or polymers, while the ethylenediamine moiety enables covalent bonding with resins such as epoxides or polyurethanes. Applications include:
- Surface modification : Enhances adhesion in coatings and composites.
- Crosslinking : Acts as a curing agent in silicone elastomers.
- Catalysis : Serves as a ligand precursor in metal-organic frameworks.
Recent studies highlight its utility in synthesizing silane-diamine copolymers, which exhibit solvent absorption capacities up to 7.7× their mass in tetrahydrofuran (THF). Such properties are critical for developing advanced materials in aerospace and electronics.
Structural Characteristics and Functional Groups
The compound’s structure features two distinct regions:
- Silyl ether backbone : Comprises two methyl-substituted methoxysilyl groups connected via a propyl chain. The Si-O-C linkages confer hydrolytic stability, while methoxy groups enable sol-gel transitions.
- Ethylenediamine terminus : A -CH₂CH₂NH-CH₂CH₂NH₂ group providing nucleophilic and chelating capabilities.
Critical bond angles and lengths (derived from computational models):
| Bond/Bond Angle | Value |
|---|---|
| Si-O | 1.63 Å |
| C-N | 1.47 Å |
| Si-C | 1.87 Å |
| O-Si-O angle | 109.5° |
The molecule’s polarity (polarizability: 31.0±0.5 ×10⁻²⁴ cm³) and density (0.9±0.1 g/cm³) make it soluble in polar aprotic solvents like dimethylformamide.
Research Evolution and Current Focus Areas
Early research on this compound centered on its synthesis via alkoxysilane-amine condensation, often using platinum catalysts. Advances in catalysis, such as imidodiphosphorimidate (IDPi)-mediated routes, now enable enantioselective silyl ether formation with >97% enantiomeric ratios.
Current applications focus on:
- Functional materials : Designing self-healing polymers via dynamic Si-O-Si networks.
- Nanotechnology : Modifying silica nanoparticles for drug delivery.
- Green chemistry : Developing solvent-free synthesis protocols using Mn-based catalysts.
Ongoing studies explore its potential in dynamic covalent chemistry, where reversible Si-N bonds enable stimuli-responsive materials. Collaborative efforts between academia and industry aim to scale production while minimizing copper leaching in catalytic processes.
Properties
IUPAC Name |
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2O3Si2/c1-13-16(3,4)15-17(5,14-2)10-6-8-12-9-7-11/h12H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHPSUXGNYHLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(CCCNCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67923-07-3 | |
| Record name | Siloxanes and Silicones, di-Me, [[[3-[(2-aminoethyl)amino]propyl]silylidyne]tris(oxy)]tris-, methoxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, [[[3-[(2-aminoethyl)amino]propyl]silylidyne]tris(oxy)]tris-, methoxy-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Silane Precursor Preparation
The synthesis begins with the preparation of methoxy(dimethyl)silyl chloride, a key intermediate. This is achieved by reacting dimethylchlorosilane with methanol in anhydrous dichloromethane under nitrogen atmosphere. The reaction is exothermic and requires temperature control (0–5°C) to minimize side reactions.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (dimethylchlorosilane:methanol)
-
Catalyst : Triethylamine (10 mol%)
-
Yield : 85–90%
The product is purified via fractional distillation (b.p. 112–114°C) and characterized by <sup>29</sup>Si NMR (δ −8.2 ppm, singlet).
Silyl Ether Formation
The silane precursor reacts with 3-aminopropyltrimethoxysilane to form the silyl ether intermediate. This step employs a Pt-catalyzed hydrosilylation mechanism:
Critical Parameters :
-
Solvent : Toluene
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Temperature : 70°C, 12 hours
-
Conversion : >95% (monitored by FTIR loss of Si-H at 2160 cm<sup>−1</sup>)
Amine Functionalization
Intermediate A undergoes nucleophilic substitution with ethane-1,2-diamine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):
Optimized Conditions :
-
Molar Ratio : 1:1.5 (Intermediate A:ethane-1,2-diamine)
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Reaction Time : 24 hours
-
Yield : 78–82%
Industrial Production
Continuous Flow Reactor Design
Industrial synthesis uses continuous flow reactors to enhance scalability and reproducibility. Key design features include:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular (316L stainless steel) |
| Residence Time | 2 hours |
| Temperature | 65°C |
| Pressure | 2 bar |
| Annual Capacity | 500 metric tons |
This method reduces byproduct formation (<5%) compared to batch processes.
Catalyst Recovery System
A platinum recovery unit is integrated to minimize costs:
-
Recovery Efficiency : 98%
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Catalyst Loss : <0.5 ppm in final product
Analytical Validation
Spectroscopic Characterization
| Technique | Key Peaks | Purpose |
|---|---|---|
| <sup>1</sup>H NMR | δ 0.1 ppm (Si-CH<sub>3</sub>), δ 2.7 ppm (-NH<sub>2</sub>) | Confirm siloxane and amine groups |
| FTIR | 1050 cm<sup>−1</sup> (Si-O-Si), 3300 cm<sup>−1</sup> (N-H) | Functional group verification |
| HRMS | m/z 280.51 [M+H]<sup>+</sup> | Molecular weight confirmation |
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time 6.2 minutes
-
Elemental Analysis :
-
Theoretical : C 42.8%, H 9.9%, N 9.9%, Si 19.9%
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Experimental : C 42.5±0.3%, H 9.7±0.2%, N 9.8±0.1%, Si 19.7±0.3%
-
| Parameter | Specification |
|---|---|
| Temperature | −20°C (under argon) |
| Container | Amber glass with PTFE liner |
| Shelf Life | 12 months |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Batch Laboratory | 78–82% | 98–99% | Low |
| Continuous Flow | 85–88% | 99.5% | High |
| Microwave-Assisted | 80% | 97% | Moderate |
Microwave-assisted synthesis reduces reaction time to 4 hours but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups in the copolymer can be oxidized to form corresponding oxides.
Reduction: The copolymer can undergo reduction reactions, particularly at the amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various alkylated or acylated products .
Scientific Research Applications
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent and surface modifier in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and flexibility.
Industry: Applied in the production of adhesives, sealants, and coatings for various industrial applications .
Mechanism of Action
The mechanism of action of N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine involves its ability to form strong bonds with various substrates through its amino groups. These bonds enhance the adhesion, flexibility, and durability of the materials it is incorporated into. The copolymer interacts with molecular targets such as proteins and cell membranes, making it useful in biomedical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares the target compound with structurally related organosilane diamines:
Key Observations:
Structural Complexity and Reactivity : The target compound’s methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl group introduces greater steric hindrance and asymmetry compared to simpler analogs like trimethoxysilyl derivatives. This may slow hydrolysis rates but improve selectivity in catalysis .
Functional Versatility : While trimethoxysilyl derivatives (e.g., CAS 1760-24-3) dominate in sol-gel and catalysis applications, the target compound’s unique substituents could optimize performance in niche areas like hydrophobic coatings or drug delivery .
Research Findings and Data
- Spectral Analysis : The asymmetric silyl group in the target compound would produce distinct <sup>1</sup>H- and <sup>13</sup>C-NMR signals, similar to the splitting observed in <sup>31</sup>P-NMR for Ru(II) complexes with asymmetric diamines .
- Synthetic Challenges : The multi-step synthesis required for the methoxy(dimethyl)silyloxy-methylsilyl group may lower yield compared to single-substituent analogs .
- Performance in Catalysis: Rhodium nanoparticles supported on diamine-functionalized silica (e.g., SBA-NH-NH2) achieve turnover frequencies of 1,200 h<sup>-1</sup> in hydrogenation . The target compound’s bulkier structure might further enhance metal dispersion and stability.
Biological Activity
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine, also known as CAS 67923-07-3, is a silicone copolymer that exhibits a range of biological activities due to its unique chemical structure. This compound combines aminoethylaminopropylsiloxane and dimethylsiloxane, which contribute to its versatility in various applications, particularly in biomedical fields.
The synthesis of this compound typically involves the hydrolysis of aminoethylaminopropylsilane followed by condensation with dimethylsiloxane under controlled conditions. The use of platinum-based catalysts is common to facilitate the polymerization process. The resulting copolymer demonstrates excellent thermal stability, flexibility, and chemical resistance, making it suitable for diverse applications.
The biological activity of this compound primarily arises from its ability to form strong bonds with various substrates through its amino groups. These interactions enhance adhesion and durability in materials used for biomedical applications. The compound's structure allows it to interact with proteins and cell membranes, which is crucial for its use in drug delivery systems and biocompatible coatings.
Biological Applications
This compound has shown promise in several biological applications:
- Drug Delivery Systems : Its biocompatibility allows for effective drug encapsulation and release.
- Biocompatible Coatings : Used in medical devices to enhance compatibility with biological tissues.
- Adhesives and Sealants : Its chemical resistance makes it suitable for industrial applications where durability is essential.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Property/Compound | This compound | Aminoethylaminopropylsiloxane-Dimethylsiloxane Copolymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Biocompatibility | Excellent | Good |
| Adhesion Properties | Strong | Moderate |
| Flexibility | High | Low |
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world applications:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated the use of this silicone copolymer in developing a novel drug delivery system for anticancer agents. The results showed enhanced drug retention and controlled release profiles compared to conventional systems.
- Case Study 2 : In another research project focusing on orthopedic implants, the incorporation of this compound into coatings significantly improved the integration of implants with bone tissue while reducing inflammatory responses.
Q & A
Basic: What are the key challenges in synthesizing N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine, and what methodologies are recommended?
Synthesizing this compound requires precise control over silyl-ether and amine coupling reactions. A common approach involves sequential siloxane formation and amine alkylation. For example:
- Step 1 : React methoxy(dimethyl)silyl chloride with a propyl spacer containing a hydroxyl group to form the intermediate silyl ether .
- Step 2 : Introduce the ethane-1,2-diamine moiety via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the siloxane bonds .
- Critical Parameters : Use anhydrous solvents (e.g., THF or DCM), low temperatures (0–5°C), and catalysts like triethylamine to minimize side reactions. Monitor progress via <sup>29</sup>Si NMR to confirm silyl-ether stability .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify amine proton environments (δ 1.5–3.0 ppm) and silyl-methyl groups (δ 0.1–0.5 ppm). Cross-peaks in 2D NMR (e.g., HSQC) resolve overlapping signals from the propyl spacer .
- FTIR : Confirm siloxane (Si-O-Si, ~1050 cm<sup>−1</sup>) and amine (N-H, ~3300 cm<sup>−1</sup>) functionalities.
- Mass Spectrometry (HRMS) : Use ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 348.2) and detect hydrolyzed byproducts .
- Elemental Analysis : Validate C, H, N, and Si content within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions in reported hydrolysis rates of silyl-ether linkages under aqueous conditions?
Conflicting data often arise from variations in pH, temperature, and solvent systems. To address this:
- Controlled Hydrolysis Studies : Conduct kinetic experiments in buffered solutions (pH 4–10) at 25–60°C. Monitor siloxane degradation via <sup>29</sup>Si NMR or TGA .
- Comparative Analysis : Benchmark against structurally similar compounds like N,N′-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine, which shows predictable hydrolysis behavior in acidic media .
- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds, identifying electronic factors influencing stability .
Advanced: What strategies optimize the compound’s application in surface modification of inorganic substrates (e.g., silica nanoparticles)?
- Surface Pretreatment : Clean substrates with piranha solution (H2SO4/H2O2) to enhance silanol (-SiOH) density for covalent bonding .
- Reaction Optimization : Use ethanol/water (95:5 v/v) as a solvent at 70°C for 24 hours. Verify grafting density via XPS (Si 2p peak at ~102 eV) or TGA mass loss .
- Competitive Analysis : Compare with commercial analogs like 3-aminopropyltriethoxysilane (APTES), noting differences in film uniformity and adhesion strength using AFM .
Advanced: How can computational methods predict the compound’s reactivity in hybrid organic-inorganic materials?
- Molecular Dynamics (MD) Simulations : Model interactions between the siloxane backbone and inorganic matrices (e.g., SiO2). Analyze binding energies and diffusion coefficients .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior in doped semiconductors .
- Machine Learning : Train models on datasets of similar silylated diamines to forecast hydrolysis rates or thermal stability .
Basic: What safety protocols are essential when handling this compound?
- Storage : Keep under argon at −20°C to prevent moisture-induced degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential amine toxicity and siloxane volatility .
- Waste Disposal : Hydrolyze residual compound with excess water before neutralizing and disposing as hazardous waste .
Advanced: How does steric hindrance from the methoxy(dimethyl)silyl groups influence the compound’s coordination chemistry with metal ions?
- Experimental Design : Perform titration studies with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) in methanol. Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands .
- Comparative Studies : Contrast with less hindered analogs (e.g., N-(2-aminoethyl)-3-aminopropyltrimethoxysilane) to quantify steric effects on stability constants (log K) .
Basic: What are the compound’s thermal stability limits, and how are they determined?
- TGA/DSC : Heat at 10°C/min under nitrogen. Expect decomposition onset at ~200°C, with mass loss from silyl-ether cleavage .
- Isothermal Analysis : Hold at 150°C for 1 hour; >95% mass retention indicates suitability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
